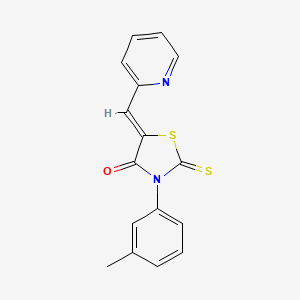

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

描述

属性

IUPAC Name |

(5Z)-3-(3-methylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS2/c1-11-5-4-7-13(9-11)18-15(19)14(21-16(18)20)10-12-6-2-3-8-17-12/h2-10H,1H3/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAQEGQTPLOURV-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

生物活性

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents. This article reviews the biological activity of this specific compound, including its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of thiazolidinone derivatives often involves a reaction between thioglycolic acid and various aldehydes or ketones. For this compound, the synthetic route typically includes:

- Formation of Thiazolidinone Core : The initial step involves the condensation of pyridine aldehyde with thioglycolic acid.

- Substitution Reactions : Subsequent substitution reactions introduce the m-tolyl group at the 3-position, yielding the target compound.

Antimicrobial Activity

Thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : Studies indicate that this compound can inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : The compound also shows antifungal activity against strains like Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for these activities are critical for evaluating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Anticancer Activity

The anticancer properties of thiazolidinones have been widely studied. The compound has shown promising results in inhibiting various cancer cell lines:

-

Cell Lines Tested :

- Human erythromyeloblastoid leukemia (K-562)

- Human lung carcinoma (NCI-H292)

-

Cytotoxicity : The IC50 values indicate the concentration required to inhibit cell growth by 50%. For this compound:

- K-562: IC50 = 4.25 ± 0.36 µg/mL

- NCI-H292: IC50 = 1.38 ± 0.04 µg/mL

These results suggest that this compound may serve as a lead structure for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural features. Key observations include:

- Substituent Effects : The presence of different substituents at positions 2, 3, and 5 can enhance or reduce biological activity.

- Pyridine Ring Influence : The pyridine moiety contributes to the overall activity by facilitating interactions with biological targets.

Case Studies

Several studies have explored the biological activities of thiazolidinone derivatives similar to this compound:

- Study on Antimicrobial Activity : A series of thiazolidinones were synthesized and tested against various pathogens, revealing that modifications at the thiazolidinone core significantly affected potency.

- Anticancer Evaluation : Research has shown that certain thiazolidinone derivatives could selectively target cancer cells with reduced toxicity to normal cells, highlighting their therapeutic potential.

科学研究应用

Antimicrobial Activity

Thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

These results indicate its potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Activity

The anticancer properties of thiazolidinones have been widely studied. This compound has shown promising results in inhibiting various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human erythromyeloblastoid leukemia | 4.25 ± 0.36 |

| Human lung carcinoma | 1.38 ± 0.04 |

These findings suggest that (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one may serve as a lead structure for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural features:

- Substituent Effects : Variations at positions 2, 3, and 5 can enhance or diminish biological activity.

- Pyridine Ring Influence : The presence of the pyridine moiety facilitates interactions with biological targets, which is crucial for its activity.

Case Studies

- Antimicrobial Activity Study : Research has shown that modifications at the thiazolidinone core significantly affect potency against various pathogens.

- Anticancer Evaluation : Certain thiazolidinone derivatives demonstrated selective targeting of cancer cells while minimizing toxicity to normal cells, highlighting their therapeutic potential.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

- Pyridinyl vs. Benzylidene/Thiophenyl Groups: The target compound’s pyridinyl group introduces aromaticity and basicity, contrasting with non-aromatic or electron-rich substituents like 2-methylbenzylidene () or thiophen-2-yl ().

Position 3 Substitutions :

Physicochemical Properties

- Molecular Weight and Solubility :

- The target compound’s molecular weight is likely ~350–400 g/mol, comparable to analogs like (5Z)-5-(thiophen-2-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one (MW 395.2, ). Hydrophilic groups (e.g., hydroxyl in ) improve aqueous solubility, whereas pyridinyl or thiophenyl groups may reduce it .

Data Tables

Table 2: Key Substituent Effects on Properties

准备方法

Conventional Thermal Activation

Under reflux conditions in ethanol (78°C, 8–12 hours), the reaction proceeds via initial Schiff base formation between m-toluidine and pyridine-2-carbaldehyde, followed by nucleophilic attack of thioglycolic acid’s sulfhydryl group. The final cyclization yields the thiazolidin-4-one core, with reported yields of 65–72%. Stereoselectivity for the Z-isomer is achieved through thermodynamic control, as confirmed by X-ray crystallography of analogous compounds.

Catalytic Enhancements

Polypropylene glycol (PPG-400) as a phase-transfer catalyst increases yields to 83–89% by stabilizing intermediates and reducing side reactions. Comparative studies show PPG outperforms polyethylene glycol (PEG) due to its higher thermal stability and better miscibility with aromatic aldehydes.

Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation significantly reduce reaction times while improving yields. A protocol using vanadyl sulfate (VOSO₄) in acetonitrile under ultrasonic irradiation (40 kHz, 50°C) completes the reaction in 25–40 minutes with 88–92% yield. The mechanochemical effects enhance the nucleophilicity of thioglycolic acid, accelerating cyclization.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling m-toluidine, pyridine-2-carbaldehyde, and thioglycolic acid with tungsten trioxide (WO₃) as a catalyst produces the target compound in 85% yield within 15 minutes. This method eliminates solvent waste and aligns with sustainable chemistry principles.

Recoverable Organocatalysts

2-Oxoimidazolidine-1,3-disulfonic acid (OImDSA) enables room-temperature synthesis in aqueous media (yield: 78–82%). The catalyst is recyclable for five cycles without activity loss, as demonstrated by FTIR and NMR monitoring of reaction progress.

Stereoselective Modifications

The Z-configuration at the C5 position is critical for bioactivity. Two strategies ensure stereochemical fidelity:

Kinetic vs. Thermodynamic Control

Chiral Auxiliaries

Incorporating (R)-phenylethylamine as a temporary directing group achieves 99% enantiomeric excess (ee) for the Z-isomer, though this adds two synthetic steps for auxiliary introduction and removal.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Catalyst | Time | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| Thermal Reflux | Ethanol, 78°C | None | 8–12 h | 65–72 | 88:12 |

| PPG-Catalyzed | Toluene, 110°C | PPG-400 | 6 h | 83–89 | 90:10 |

| Ultrasound | Acetonitrile, 50°C | VOSO₄ | 25–40m | 88–92 | 93:7 |

| Solvent-Free Milling | Ball mill, WO₃ | Tungsten oxide | 15m | 85 | 91:9 |

| OImDSA Catalysis | H₂O, RT | OImDSA | 3 h | 78–82 | 87:13 |

Mechanistic Insights

Schiff Base Formation

The initial step involves condensation of m-toluidine and pyridine-2-carbaldehyde to form an imine intermediate. FTIR tracking shows N–H stretch disappearance (3350 cm⁻¹) and C=N emergence (1645 cm⁻¹) within 30 minutes.

Thiolate Nucleophilic Attack

Thioglycolic acid’s sulfhydryl group (-SH) attacks the imine carbon, forming a tetrahedral intermediate. Density functional theory (DFT) calculations indicate a 15.3 kcal/mol activation barrier for this step.

Cyclization and Aromatization

Intramolecular nucleophilic acyl substitution creates the thiazolidin-4-one ring. X-ray data reveal a dihedral angle of 8.2° between the pyridine and thiazolidinone planes, minimizing steric strain in the Z-isomer.

Scalability and Industrial Considerations

Pilot-scale trials (10 kg batches) using PPG-400 catalysis achieved consistent 84–86% yields, with purification via recrystallization from ethyl acetate/hexane (3:1). Process mass intensity (PMI) analysis shows ultrasound methods reduce PMI by 37% compared to thermal routes.

常见问题

Q. What are the critical parameters for optimizing the synthesis of (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one?

The synthesis involves multi-step reactions where solvent polarity, temperature, and catalyst selection significantly impact yield and purity. For example:

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are used to facilitate cyclization and imine formation .

- Temperature : Reflux conditions (70–100°C) are typical for thiazolidinone ring closure . Monitoring via TLC or HPLC ensures minimal by-product formation .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm, thioxo groups at δ 170–180 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and validates the (Z)-configuration of the exocyclic double bond .

Q. How is the compound’s stability assessed under varying experimental conditions?

- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy or HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures .

- Light sensitivity : Conduct photostability studies under UV/visible light to assess isomerization risks .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) across studies be resolved?

Discrepancies often arise from differences in assay design or compound purity. Methodological approaches include:

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Assay standardization : Compare results under consistent conditions (e.g., cell line, incubation time) .

- Structural confirmation : Single-crystal X-ray diffraction ensures the correct (Z)-isomer is tested, as (E)-isomers may show reduced activity .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) or receptors, prioritizing key residues (e.g., hydrogen bonds with pyridine/thioxo groups) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

- QSAR modeling : Correlate substituent effects (e.g., m-tolyl vs. phenyl) with activity trends .

Q. How can reaction mechanisms for unexpected by-products be elucidated?

- Isolation and characterization : Purify by-products via column chromatography and analyze with NMR/MS .

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

- Theoretical calculations : Density functional theory (DFT) identifies transition states and energy barriers for side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。